4'-Chloro-3'-fluoroacetophenone
Overview
Description
4’-Chloro-3’-fluoroacetophenone: is a halogenated benzene derivative used primarily in organic synthesis. It is known for its white to pale yellow crystalline appearance and is slightly soluble in water . The compound has the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-fluoroacetophenone can be synthesized through the acetylation of dihalogenobenzenes. One common method involves the reaction of fluorobenzene with chloracetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out under controlled temperature conditions, typically between -3°C and -1°C .
Industrial Production Methods: Industrial production of 4’-Chloro-3’-fluoroacetophenone often involves similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenones.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Scientific Research Applications
4’-Chloro-3’-fluoroacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that lead to the formation of different products .
Comparison with Similar Compounds
4-Chloroacetophenone: Similar in structure but lacks the fluorine atom.
4-Fluoroacetophenone: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluoroacetophenone: Similar in structure but with different positions of chlorine and fluorine atoms
Uniqueness: 4’-Chloro-3’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation makes it a valuable intermediate in organic synthesis and enhances its versatility in various chemical reactions .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHNDSADJDUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396887 | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151945-84-5 | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Chloro-3'-fluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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